Euojaponine D
CAS No.: 128397-42-2
Cat. No.: VC21222315
Molecular Formula: C41H47NO17
Molecular Weight: 825.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 128397-42-2 |
---|---|
Molecular Formula | C41H47NO17 |
Molecular Weight | 825.8 g/mol |
IUPAC Name | [(1S,3R,18S,19R,20R,21R,22S,23R,24S,25R,26S)-19,22,23-triacetyloxy-21-(acetyloxymethyl)-25,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-20-yl] benzoate |
Standard InChI | InChI=1S/C41H47NO17/c1-20-15-16-27-26(14-11-17-42-27)37(50)53-18-38(6)28-29(54-22(3)44)33(56-24(5)46)40(19-52-21(2)43)34(58-36(49)25-12-9-8-10-13-25)30(55-23(4)45)32(57-35(20)48)39(7,51)41(40,59-38)31(28)47/h8-14,17,20,28-34,47,51H,15-16,18-19H2,1-7H3/t20?,28-,29-,30+,31-,32+,33-,34+,38+,39+,40-,41+/m1/s1 |
Standard InChI Key | ZJRDCQWLAILQHR-AEBASKNGSA-N |
Isomeric SMILES | CC1CCC2=C(C=CC=N2)C(=O)OC[C@]3([C@@H]4[C@H]([C@H]([C@@]5([C@H]([C@H]([C@@H]([C@]([C@]5([C@@H]4O)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C6=CC=CC=C6)COC(=O)C)OC(=O)C)OC(=O)C)C |
SMILES | CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4O)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C6=CC=CC=C6)COC(=O)C)OC(=O)C)OC(=O)C)C |
Canonical SMILES | CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4O)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C6=CC=CC=C6)COC(=O)C)OC(=O)C)OC(=O)C)C |
Introduction
Chemical Identity and Basic Properties
Euojaponine D is a complex sesquiterpene pyridine alkaloid with unique structural features. This naturally occurring compound has been the subject of extensive spectroscopic and structural analysis in the scientific community.
Chemical Identification
Euojaponine D possesses several key identifiers that characterize its chemical identity within scientific databases and literature.
Parameter | Value |
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CAS Number | 128397-42-2 |
Molecular Formula | C41H47NO17 |
Molecular Weight | 825.81 g/mol |
Chemical Class | Sesquiterpene pyridine alkaloid |
Storage Recommendation | -20°C |
The compound is also known by several synonyms including "(8alpha)-8-(Acetyloxy)-O1-benzoyl-O1,O6-dideacetyl-8-deoxoevonimine" and "[19,22,23-triacetyloxy-21-(acetyloxymethyl)-25,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-20-yl] benzoate" . The chemical record for Euojaponine D was created in PubChem in 2005 and last modified on March 8, 2025 .
Physical and Chemical Properties
Euojaponine D exhibits distinctive physicochemical properties that influence its behavior in various environmental and experimental conditions.
Property | Value |
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Appearance | Powder |
Boiling Point | 873.0±65.0 °C at 760 mmHg |
Solubility in Water | Almost insoluble (0.023g/L) at 25°C |
Purity in Commercial Standards | HPLC ≥95% |
These properties highlight Euojaponine D's relatively high thermal stability and poor water solubility, characteristics common to many complex natural products with multiple functional groups .
Structural Features and Characterization
The structural complexity of Euojaponine D represents a remarkable example of natural product architecture, featuring multiple functional groups arranged in a unique spatial configuration.
Structural Components
Euojaponine D contains several key functional groups that define its chemical reactivity and biological properties:
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Multiple acetyloxy groups
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Benzoyl group
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Pyridine ring system
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Complex macrocyclic structure
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Multiple stereogenic centers
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy has played a crucial role in elucidating the structure of Euojaponine D and related alkaloids. Researchers have employed both one-dimensional and two-dimensional NMR techniques to fully characterize the compound . These investigations have revealed important structural features including:
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The presence of a 2,3-disubstituted pyridine ring
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Multiple acetyl and benzoyl groups
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A complex macrocyclic scaffold typical of sesquiterpene alkaloids
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Specific stereochemistry at multiple chiral centers
The complete structural elucidation required sophisticated analytical approaches including COSY, ROESY, HSQC, and HMBC experiments to establish connectivity patterns and spatial relationships between different portions of the molecule .
Natural Sources and Isolation
Euojaponine D belongs to a class of compounds primarily found in plants from the Celastraceae family, which has a rich history of producing biologically active compounds.
Botanical Sources
The primary source of Euojaponine D is Euonymus japonica, a plant species from which the compound derives its name . This natural product was first reported in a 1990 study published in the Journal of Natural Products, which detailed the isolation and structural characterization of several euojaponines, including Euojaponine D .
Similar sesquiterpene alkaloids have been isolated from other plants in the Celastraceae family, including Maytenus species:
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Maytenus ebenifolia - source of structurally related alkaloids called ebenifolines
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Maytenus aquifolium - contains aquifoliunines with similar structural features
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Maytenus chiapensis - contains related sesquiterpene pyridine alkaloids
These findings indicate that the biosynthetic pathways for producing these complex alkaloids are conserved across multiple genera within the Celastraceae family.
Biological Activities
Euojaponine D and related sesquiterpene alkaloids exhibit several noteworthy biological activities that have attracted scientific interest.
Insecticidal Activity
The most prominently documented biological activity of Euojaponine D is its insecticidal property. The compound is reported to have "strong insecticidal activity," a characteristic attributed to the celastrae plant family from which it is derived . This property suggests potential applications in agricultural pest management and natural pesticide development.
Related sesquiterpene alkaloids from the same family have demonstrated specific antifeedant activity against insects such as Spodoptera littoralis, further supporting the role of these compounds in plant defense mechanisms . The structural features responsible for this activity likely include the complex macrocyclic architecture and specific functional group arrangement.
Related Compounds and Structural Relationships
Euojaponine D belongs to a larger family of structurally related sesquiterpene alkaloids with shared biosynthetic origins and structural features.
Euojaponine Family
Several related compounds have been identified within the Euojaponine series:
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Euojaponine F - A structurally related compound with molecular formula C43H49NO18 and molecular weight of 867.9 g/mol
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Euojaponine J - Identified alongside Euojaponines D and F in Euonymus japonica
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Euojaponine K - Another member of the series isolated from the same botanical source
These compounds share a common sesquiterpene scaffold but differ in their specific substitution patterns and functional group arrangements.
Related Alkaloids from Celastraceae
Beyond the immediate Euojaponine family, several structurally related alkaloids have been identified from various Celastraceae species:
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Ebenifolines (W-I, W-II, E-I, E-II, E-III, E-IV, E-V) - Isolated from Maytenus ebenifolia
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Chiapenines - Sesquiterpene pyridine alkaloids from Maytenus chiapensis
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Other known alkaloids - Including wilfordine, alatamine, euonine, euonymine, mayteine, and forrestine
These compounds collectively represent a diverse natural product family with similar structural features, including the dihydro-β-agarofuran sesquiterpene core structure and various ester and ether linkages to create macrocyclic architectures.
Research and Reference Applications
Current research involving Euojaponine D spans multiple scientific disciplines, from natural product chemistry to agricultural science.
Analytical Standards and Reference Materials
Euojaponine D is included in Traditional Chinese Medicine (TCM) herbal reference substance collections, suggesting its relevance to traditional medicinal practices . These reference materials support quality control, standardization, and research in TCM formulations containing Celastraceae plant materials.
The compound is categorized among other natural product classes including alkaloids, flavonoids, sesquiterpenoids, phenylpropanoids, and others that contribute to the biological activities of traditional herbal medicines .
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